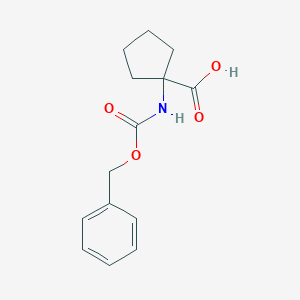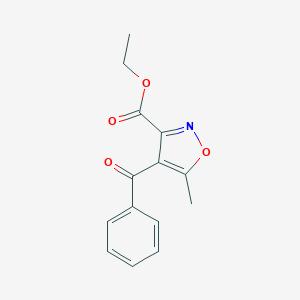
Diazene,1,2-bis(3-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-bromophenyl)- typically involves the oxidation of 3-bromoaniline. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) and iron(II) sulfate heptahydrate (FeSO4·7H2O) in dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound .
Industrial Production Methods: While specific industrial production methods for diazene, bis(3-bromophenyl)- are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters.
化学反応の分析
Types of Reactions: Diazene,1,2-bis(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diazene oxides.
Reduction: Reduction reactions can convert the diazene group to hydrazo or amine groups.
Substitution: The bromine atoms can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium periodate (NaIO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(dppf)Cl2·CH2Cl2), boronic acids or esters.
Major Products:
Oxidation: Diazene oxides.
Reduction: Hydrazo compounds, amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Diazene,1,2-bis(3-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex azo compounds and polymers.
Biology: Investigated for its potential as a photoresponsive material in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photoresponsive gels
作用機序
The mechanism of action of diazene, bis(3-bromophenyl)- involves its ability to undergo cis-trans isomerization. This isomerization can be triggered by light or heat, leading to changes in the compound’s physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the diazene group’s ability to absorb energy and undergo structural changes .
類似化合物との比較
- 1,2-Bis(4-bromophenyl)diazene
- 1,2-Bis(3-chlorophenyl)diazene
- 1,2-Bis(3-fluorophenyl)diazene
Comparison: Diazene,1,2-bis(3-bromophenyl)- is unique due to the presence of bromine atoms at the meta positions, which influence its reactivity and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct behavior in terms of reactivity and stability. For example, the bromine atoms provide a balance between electron-withdrawing effects and steric hindrance, making it suitable for specific applications in organic synthesis and material science .
特性
CAS番号 |
15426-17-2 |
|---|---|
分子式 |
C12H8Br2N2 |
分子量 |
340.01 g/mol |
IUPAC名 |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChIキー |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
正規SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Key on ui other cas no. |
15426-17-2 |
同義語 |
3,3'-Dibromoazobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol](/img/structure/B93421.png)







![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)



